Binding Site Differentiation: SHP844 Targets Allosteric Site 2, Not Site 1 or Catalytic Domain
SHP844 binds exclusively to a distinct allosteric site (site 2) located at the interface of the N-terminal SH2 and PTP domains of SHP2, as confirmed by X-ray crystallography at 2.42 Å resolution (PDB 6BMX) . In contrast, SHP099 and related site 1 inhibitors (e.g., TNO155) bind to a tunnel-like pocket formed by the confluence of the N-SH2, C-SH2, and PTP domains . This site 2 occupancy is preserved even when site 1 is simultaneously bound by SHP099, as demonstrated by the ternary complex structure (PDB 6BMY, 2.89 Å) .
| Evidence Dimension | Allosteric binding site occupancy |
|---|---|
| Target Compound Data | SHP844 binds site 2 (N-SH2/PTP interface cleft) |
| Comparator Or Baseline | SHP099 binds site 1 (tunnel-like pocket); catalytic site inhibitors bind PTP domain |
| Quantified Difference | Orthogonal binding site; simultaneous dual occupancy possible (PDB 6BMY) |
| Conditions | X-ray crystallography with recombinant SHP2 protein (residues 1-525) |
Why This Matters
Site 2 targeting enables unique combinatorial pharmacology and avoids direct competition with site 1 inhibitors in dual-targeting experimental designs.
- [1] PDB ID: 6BMX. Non-receptor Protein Tyrosine Phosphatase SHP2 in Complex with Allosteric Inhibitor SHP844. RCSB PDB; 2017. View Source
- [2] Fodor M, Price E, Wang P, et al. Dual Allosteric Inhibition of SHP2 Phosphatase. ACS Chem Biol. 2018;13(3):647-656. View Source
- [3] PDB ID: 6BMY. Non-receptor Protein Tyrosine Phosphatase SHP2 in Complex with Allosteric Inhibitors SHP099 and SHP844. RCSB PDB; 2017. View Source
